molecular formula C18H20N4O3 B3816475 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane

1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane

Cat. No. B3816475
M. Wt: 340.4 g/mol
InChI Key: VONYNWHNUHKHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane, also known as FPMD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. The unique structure of FPMD makes it an attractive candidate for drug development, as it exhibits a range of biological activities that could be useful in treating various diseases.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane is still being studied, but it is believed to be related to its ability to interact with specific receptors and enzymes in the body. One proposed mechanism of action is that 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism is that 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane modulates the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been found to have a range of biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been shown to have antioxidant properties, which could be useful in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane in lab experiments is its ability to exhibit a range of biological activities. This makes it an attractive candidate for drug development and therapeutic applications. However, one limitation of using 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for testing.

Future Directions

There are several future directions for research on 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane. One area of research is the development of new synthetic methods that could simplify the synthesis process and make 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane more accessible for testing. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane in human clinical trials.

Scientific Research Applications

1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the most promising areas of research include the treatment of cancer, inflammation, and neurological disorders. Studies have shown that 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

furan-2-yl-[4-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(17-3-1-12-24-17)22-9-2-8-21(10-11-22)13-14-4-5-16(25-14)15-6-7-19-20-15/h1,3-7,12H,2,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONYNWHNUHKHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)CC3=CC=C(O3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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